Cas no 1336672-88-8 ((2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine)

(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine
- 1336672-88-8
- EN300-1807752
-
- インチ: 1S/C14H17N/c1-10-7-8-12(9-11(2)15)14-6-4-3-5-13(10)14/h3-8,11H,9,15H2,1-2H3/t11-/m0/s1
- InChIKey: XHMGFFXLYKBKHJ-NSHDSACASA-N
- SMILES: N[C@@H](C)CC1C=CC(C)=C2C=CC=CC=12
計算された属性
- 精确分子量: 199.136099547g/mol
- 同位素质量: 199.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 26Ų
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807752-0.5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1807752-1.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 1g |
$1844.0 | 2023-05-23 | ||
Enamine | EN300-1807752-0.05g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1807752-2.5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1807752-5.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 5g |
$5345.0 | 2023-05-23 | ||
Enamine | EN300-1807752-0.25g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1807752-10.0g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 10g |
$7927.0 | 2023-05-23 | ||
Enamine | EN300-1807752-5g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1807752-10g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1807752-0.1g |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine |
1336672-88-8 | 0.1g |
$930.0 | 2023-09-19 |
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amineに関する追加情報
Chemical Profile of (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine (CAS No. 1336672-88-8)
(2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine, identified by its Chemical Abstracts Service (CAS) number 1336672-88-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a stereogenic center at the propan-2-amine moiety, has garnered attention due to its structural complexity and potential biological activity. The presence of a fused aromatic ring system, specifically a 4-methylnaphthalene substituent, contributes to its unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The stereochemistry of this compound is particularly noteworthy, as the (2S) configuration at the chiral center can profoundly influence its pharmacokinetic and pharmacodynamic profiles. In modern drug design, the precise control of stereochemistry is essential for achieving optimal therapeutic efficacy while minimizing adverse effects. The synthesis of enantiomerically pure forms of such chiral amines often requires sophisticated methodologies, including asymmetric hydrogenation and chiral resolution techniques, which are critical for industrial-scale production.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine with greater accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary in silico simulations have indicated potential binding affinity to cytochrome P450 enzymes, which are crucial for drug metabolism. Such insights are invaluable for designing novel therapeutic agents with improved metabolic stability and reduced off-target effects.
The structural motif of this compound also aligns with emerging trends in medicinal chemistry, where bioisosteric replacements and functional group modifications are employed to enhance drug-like properties. The aromatic ring system not only provides a hydrophobic core but also allows for further derivatization to introduce additional pharmacophoric elements. This flexibility makes (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine a versatile building block for synthesizing more complex molecules with tailored biological activities.
In the context of current research, this compound has been explored as a precursor for developing novel antimicrobial agents. The combination of a naphthalene ring and an amine functionality creates a scaffold that can be modified to target bacterial cell walls or interfere with essential metabolic processes. Preliminary experimental data suggest that certain derivatives of this compound exhibit promising antibacterial activity against resistant strains of Gram-positive bacteria. This finding underscores the importance of exploring structurally diverse compounds in the quest for new antibiotics.
The synthesis of (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine also highlights the growing importance of green chemistry principles in pharmaceutical manufacturing. Optimized synthetic routes that minimize waste generation and energy consumption are increasingly favored in both academic and industrial settings. Catalytic methods, such as asymmetric transfer hydrogenation, have been particularly effective in achieving high yields and enantiomeric purity while adhering to sustainable practices. These approaches not only enhance efficiency but also align with global efforts to reduce the environmental footprint of chemical production.
Furthermore, the biological evaluation of this compound has been complemented by spectroscopic and crystallographic studies. High-resolution NMR spectroscopy has provided detailed insights into its molecular structure and dynamics, while X-ray crystallography has confirmed the stereochemical configuration at the chiral center. These structural elucidations are crucial for understanding how the molecule interacts with biological targets at the molecular level. Such information is often used to guide further modifications aimed at improving potency and selectivity.
The potential applications of (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine extend beyond antimicrobial therapy. Its unique structural features make it a candidate for investigating novel mechanisms of action in other therapeutic areas, such as central nervous system disorders or inflammatory diseases. Researchers are exploring how modifications to the aromatic ring or the amine group can modulate receptor binding affinities and signal transduction pathways. This interdisciplinary approach leverages synthetic chemistry, computational modeling, and biochemical assays to uncover new therapeutic opportunities.
In conclusion, (2S)-1-(4-methylnaphthalen-1-yl)propan-2-amine (CAS No. 1336672-88-8) represents a compelling example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its stereochemistry, aromatic system, and amine functionality provide multiple avenues for exploration in drug discovery. By integrating cutting-edge synthetic methodologies with advanced computational tools and experimental validation, researchers continue to uncover its potential as a lead compound or building block for next-generation therapeutics. As our understanding of molecular interactions evolves, compounds like this will undoubtedly play a pivotal role in addressing unmet medical needs.
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